

In-Depth Spectroscopic Analysis of Glabralide C: A Technical Guide

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Compound of Interest

Compound Name: *Glabralide C*

Cat. No.: *B12397973*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Glabralide C**, a meroterpenoid isolated from *Sarcandra glabra*. The information presented herein is crucial for the identification, characterization, and further development of this natural product. The data is compiled from the primary literature and presented in a structured format for ease of reference and comparison.

Spectroscopic Data of Glabralide C

The structural elucidation of **Glabralide C** was achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.^[1]

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) was utilized to determine the molecular formula of **Glabralide C**.

| Ion | Calculated m/z | Found m/z | Molecular Formula |
|--------------------|----------------|-----------|--|
| [M+H] ⁺ | 453.2999 | 453.2996 | C ₂₉ H ₄₁ O ₄ |

Nuclear Magnetic Resonance (NMR) Data

The ^1H and ^{13}C NMR spectra were recorded in CDCl_3 at 400 MHz and 100 MHz, respectively. The chemical shifts (δ) are reported in parts per million (ppm) and referenced to the solvent signals.

Table 1: ^1H NMR Data for **Glabralide C** (400 MHz, CDCl_3)

| Position | δ_H (ppm) | Multiplicity | J (Hz) |
|------------------|------------------|--------------|--------|
| 3 | 5.92 | s | 8.3 |
| 4 | 6.55 | d | |
| 6 | 6.42 | d | |
| 1' | 3.32 | d | 7.1 |
| 2' | 5.15 | t | 7.1 |
| 4' | 2.05 | m | 6.8 |
| 5' | 2.08 | m | |
| 6' | 5.08 | t | |
| 8' | 1.67 | s | 9.9 |
| 9' | 1.58 | s | |
| 10' | 1.74 | s | |
| 1'' | 2.25 | m | 6.7 |
| 2'' | 5.48 | d | |
| 4'' | 2.01 | m | |
| 5'' | 1.28 | m | 6.7 |
| 5'' | 1.62 | m | |
| 6'' | 0.88 | d | |
| 7'' | 0.98 | d | 6.7 |
| OCH ₃ | 3.78 | s | |
| OH | 5.79 | s | |

Table 2: ¹³C NMR Data for **Glabralide C** (100 MHz, CDCl₃)

| Position | δ_{C} (ppm) | Type |
|----------|---------------------------|-----------------|
| 1 | 169.8 | C |
| 2 | 108.9 | C |
| 3 | 101.9 | CH |
| 4 | 143.5 | C |
| 4a | 114.7 | C |
| 5 | 141.8 | C |
| 6 | 111.3 | CH |
| 7 | 155.4 | C |
| 8 | 118.0 | C |
| 8a | 145.4 | C |
| 1' | 28.5 | CH ₂ |
| 2' | 123.8 | CH |
| 3' | 132.0 | C |
| 4' | 39.7 | CH ₂ |
| 5' | 26.7 | CH ₂ |
| 6' | 124.3 | CH |
| 7' | 131.4 | C |
| 8' | 25.7 | CH ₃ |
| 9' | 17.7 | CH ₃ |
| 10' | 16.1 | CH ₃ |
| 1'' | 46.1 | CH |
| 2'' | 128.0 | CH |
| 3'' | 135.2 | C |

| | | |
|------------------|------|-----------------|
| 4" | 34.2 | CH |
| 5" | 28.1 | CH ₂ |
| 6" | 22.6 | CH ₃ |
| 7" | 22.8 | CH ₃ |
| OCH ₃ | 51.9 | CH ₃ |

Infrared (IR) Spectroscopy Data

The IR spectrum of **Glabralide C** was recorded on a FT-IR spectrometer. The main absorption bands indicate the presence of specific functional groups.

- 3420 cm⁻¹: O-H stretching (hydroxyl group)
- 1735 cm⁻¹: C=O stretching (ester carbonyl group)
- 1630, 1580 cm⁻¹: C=C stretching (aromatic ring)

Experimental Protocols

The following sections detail the methodologies used for the isolation and spectroscopic analysis of **Glabralide C** as reported in the literature.

Isolation of Glabralide C

The dried and powdered whole plants of *Sarcandra glabra* were extracted with 95% ethanol. The extract was then partitioned between ethyl acetate and water. The ethyl acetate fraction was subjected to repeated column chromatography on silica gel, Sephadex LH-20, and preparative HPLC to yield pure **Glabralide C**.

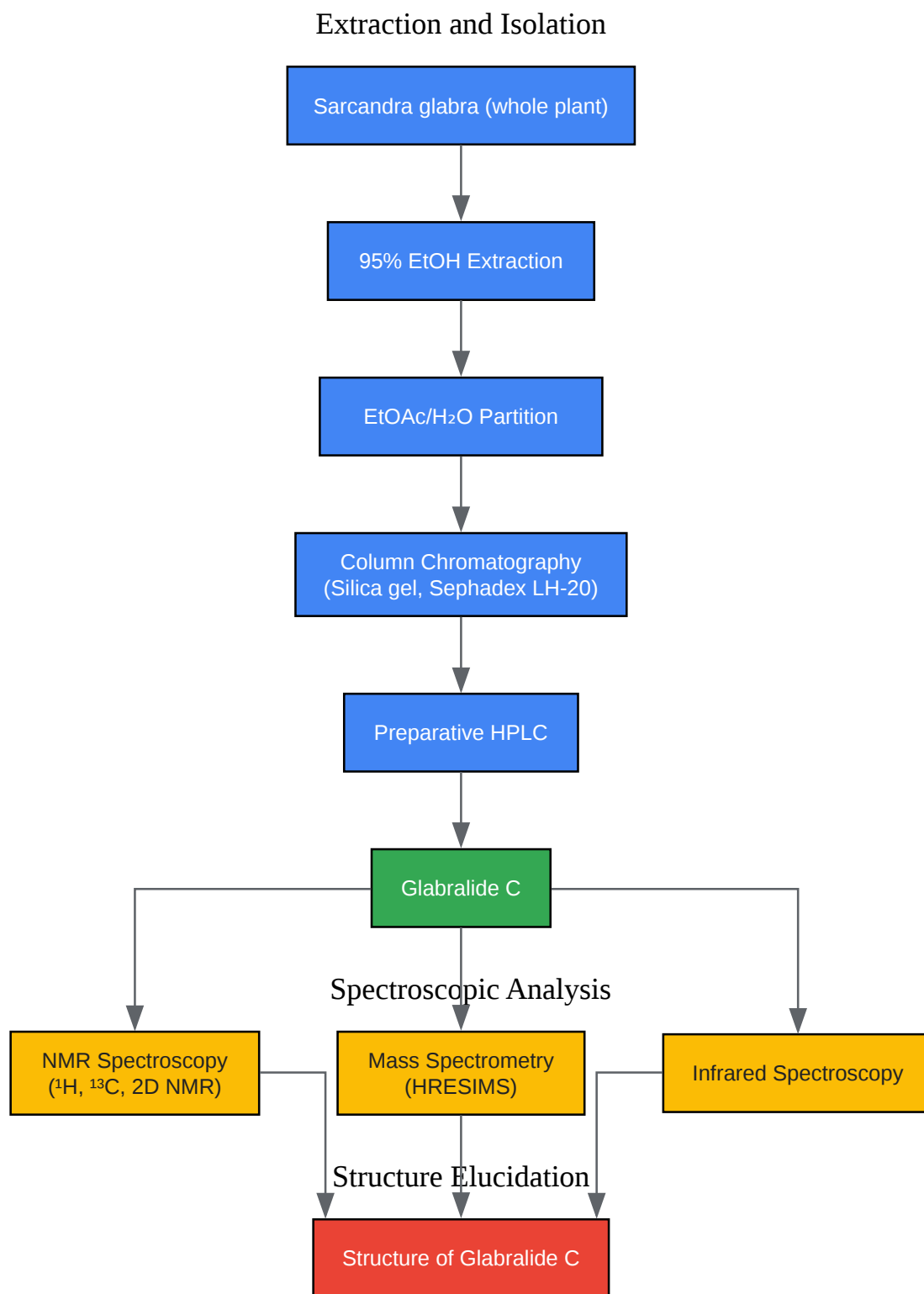
Spectroscopic Analysis

- NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a Bruker AV-400 spectrometer. Chemical shifts were referenced to the solvent peaks for CDCl₃ (δ_H 7.26 and δ_C 77.0).

- Mass Spectrometry: HRESIMS data were obtained using an Agilent 6210 TOF mass spectrometer with an electrospray ionization source.
- Infrared Spectroscopy: The IR spectrum was recorded on a Nicolet 5700 FT-IR spectrometer using KBr pellets.

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structure elucidation of **Glabralide C**.



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Caption: Experimental workflow for the isolation and structural elucidation of **Glabralide C**.

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References

- 1. medchemexpress.com [medchemexpress.com]
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